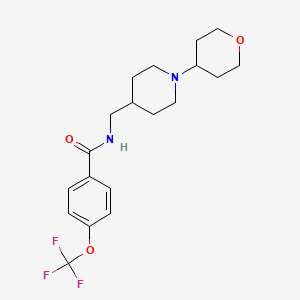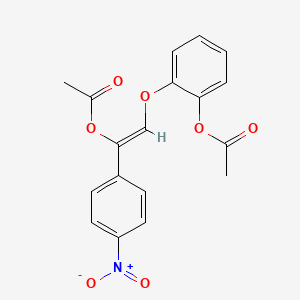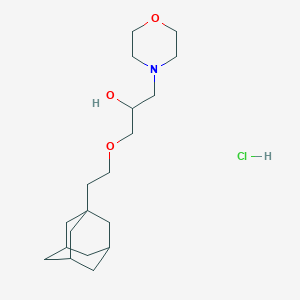![molecular formula C14H14N2O B2438220 4-乙基-2-[(E)-苯偶氮]苯酚 CAS No. 642441-06-3](/img/structure/B2438220.png)
4-乙基-2-[(E)-苯偶氮]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2-[(E)-phenyldiazenyl]phenol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of an ethyl group, a phenyldiazenyl group, and a phenol group, making it a unique molecule with interesting chemical properties.
科学研究应用
4-ethyl-2-[(E)-phenyldiazenyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(E)-phenyldiazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product. For instance, the diazotization of 4-ethyl aniline can be achieved using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with 2-hydroxybenzene under alkaline conditions .
Industrial Production Methods
Industrial production of 4-ethyl-2-[(E)-phenyldiazenyl]phenol may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems and advanced monitoring techniques ensures the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions
4-ethyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
作用机制
The mechanism of action of 4-ethyl-2-[(E)-phenyldiazenyl]phenol involves its interaction with biological molecules through its phenolic and azo groups. The phenolic group can participate in hydrogen bonding and electron donation, while the azo group can undergo reduction to form reactive intermediates that interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-ethylphenol: Similar structure but lacks the azo group.
2-[(E)-phenyldiazenyl]phenol: Similar structure but lacks the ethyl group.
Uniqueness
4-ethyl-2-[(E)-phenyldiazenyl]phenol is unique due to the presence of both the ethyl and azo groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-ethyl-2-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-8-9-14(17)13(10-11)16-15-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVADTSNUUHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)

![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)


![N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2438151.png)
![2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2438152.png)


![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)

